Spiro[3.4]octan-5-amine

Medicinal Chemistry CNS Drug Design Lipophilicity Tuning

Spiro[3.4]octan-5-amine (CAS 61888-97-9) is a fully carbocyclic spirocyclic primary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g·mol⁻¹. Its core scaffold consists of a cyclopentane ring fused to a cyclobutane ring at a single quaternary spiro carbon, with the primary amine substituent located at the 5-position of the cyclopentane ring.

Molecular Formula C8H15N
Molecular Weight 125.21
CAS No. 61888-97-9
Cat. No. B3054775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.4]octan-5-amine
CAS61888-97-9
Molecular FormulaC8H15N
Molecular Weight125.21
Structural Identifiers
SMILESC1CC(C2(C1)CCC2)N
InChIInChI=1S/C8H15N/c9-7-3-1-4-8(7)5-2-6-8/h7H,1-6,9H2
InChIKeyAFVGEZKLIAMPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[3.4]octan-5-amine (CAS 61888-97-9): A Conformationally Constrained Primary Amine Building Block for Medicinal Chemistry


Spiro[3.4]octan-5-amine (CAS 61888-97-9) is a fully carbocyclic spirocyclic primary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g·mol⁻¹ . Its core scaffold consists of a cyclopentane ring fused to a cyclobutane ring at a single quaternary spiro carbon, with the primary amine substituent located at the 5-position of the cyclopentane ring . This architecture imposes complete conformational restriction: the molecule possesses zero rotatable bonds, a topological polar surface area (TPSA) of 26.02 Ų, and a calculated LogP of 1.67, placing it within the favorable physicochemical space for CNS drug discovery . The compound is commercially available as the free base (purity ≥95% to NLT 98%) and as the hydrochloride salt (CAS 2177259-23-1), the latter offering enhanced aqueous solubility for biological assays .

Why Generic Spirocyclic Amine Substitution Fails: The Critical Role of Ring-Size Asymmetry and Amine Regiochemistry in Spiro[3.4]octan-5-amine


Simple replacement of spiro[3.4]octan-5-amine with other spirocyclic primary amines—such as spiro[3.3]heptan-1-amine, spiro[4.4]nonan-1-amine, or even positional isomers like spiro[3.4]octan-1-amine—introduces quantifiable changes in conformational preference, lipophilicity, and steric accessibility that directly impact target binding, selectivity, and pharmacokinetic profile [1]. The spiro[3.4]octane core is architecturally distinct because it combines one strained four-membered ring (cyclobutane) with one relatively unstrained five-membered ring (cyclopentane), producing an asymmetric conformational landscape that cannot be replicated by symmetric homologues (spiro[3.3]heptane: two strained cyclobutanes; spiro[4.4]nonane: two relaxed cyclopentanes) . Furthermore, the amine position on the cyclopentane ring (5-position) versus the cyclobutane ring (1-position) alters the pKₐ environment, nucleophilic reactivity, and the trajectory of the amine lone pair, which are critical parameters in structure-based drug design [2]. The quantitative evidence in Section 3 demonstrates that these structural differences translate into measurable divergence in lipophilicity (ΔLogP ≥0.57), ring strain energy, and spatial orientation—making generic substitution scientifically unsound without re-optimization of the entire chemotype.

Spiro[3.4]octan-5-amine Quantitative Differentiation Evidence: Head-to-Head Physicochemical and Conformational Comparisons


Lipophilicity Optimization: Spiro[3.4]octan-5-amine Occupies the CNS-Permeable LogP Sweet Spot Between Symmetric Spiro Homologues

Spiro[3.4]octan-5-amine exhibits a calculated LogP of 1.67–1.68 [1], positioning it within the optimal lipophilicity range for central nervous system (CNS) drug candidates (LogP 1–3) where passive blood-brain barrier permeability is balanced against excessive non-specific tissue binding. By contrast, the larger, fully cyclopentane-fused spiro[4.4]nonan-1-amine has a significantly higher LogP of 2.24 [2], representing a ΔLogP of +0.57, which can increase promiscuous protein binding and reduce free brain fraction. Spiro[3.3]heptan-1-amine, with its two cyclobutane rings, is expected to have a lower LogP (estimated ~1.3 based on molecular volume scaling), which may limit membrane permeability relative to the target compound. This measurable divergence in a key drug-likeness parameter makes spiro[3.4]octan-5-amine the rationally preferred starting scaffold for CNS programs requiring balanced permeability and solubility.

Medicinal Chemistry CNS Drug Design Lipophilicity Tuning

Zero Rotatable Bonds with Asymmetric Ring Geometry: Conformational Locking Provides Entropic Advantage Over Flexible Amine Scaffolds

Spiro[3.4]octan-5-amine possesses zero rotatable bonds , a feature shared with all spirocyclic primary amines but critically combined with the asymmetric ring composition (C4 + C5) that generates a unique spatial vector for the amine substituent. In contrast, acyclic primary amines of comparable molecular weight (e.g., n-octylamine, C₈H₁₉N, MW 129.25) possess 6 rotatable bonds, incurring a conformational entropy penalty upon binding to a biological target. The entropic cost of immobilizing a single rotatable bond has been estimated at 0.8–1.2 kcal·mol⁻¹ at 298 K [1]. Consequently, spiro[3.4]octan-5-amine conserves approximately 4.8–7.2 kcal·mol⁻¹ in binding free energy relative to a fully flexible acyclic analogue, corresponding to a theoretical affinity enhancement of 3–5 orders of magnitude (ΔΔG = –RT ln K; at 298 K, a ΔΔG of –4.8 kcal·mol⁻¹ yields a ~3,000-fold Kd improvement).

Conformational Analysis Drug Design Entropic Binding

Regiochemical Differentiation: Cyclopentane-5-Amine Versus Cyclobutane-1-Amine Position Confers Distinct Reactivity and Steric Accessibility

The amine substituent in spiro[3.4]octan-5-amine is attached to the cyclopentane ring (5-position), whereas in the positional isomer spiro[3.4]octan-1-amine (CAS 1378527-98-0) the amine is attached to the cyclobutane ring adjacent to the spiro center [1]. This regiochemical difference alters the steric environment of the primary amine: the cyclopentane-attached amine in the 5-isomer experiences reduced 1,3-diaxial interactions compared to the cyclobutane-attached amine in the 1-isomer, which is constrained by the higher ring strain of the four-membered ring. The pKₐ of cyclobutylamine (∼10.6) is measurably lower than that of cyclopentylamine (∼10.9) , indicating that the 5-amine (cyclopentane-attached) is expected to be slightly more basic and nucleophilic than the 1-amine (cyclobutane-attached) analogue. This pKₐ difference of ~0.3 units corresponds to a ~2-fold difference in protonation state at physiological pH, which can influence solubility, membrane permeability, and salt formation characteristics.

Synthetic Chemistry Structure-Activity Relationships Amine Reactivity

Ring-Strain Engineering: Spiro[3.4]octane Core Provides Intermediate Ring Strain Between Symmetric Spiro Homologues for Tuning Target-Induced Conformational Changes

The spiro[3.4]octane core combines one cyclobutane ring (ring strain ~26.5 kcal·mol⁻¹) with one cyclopentane ring (ring strain ~6.5 kcal·mol⁻¹) [1], resulting in an asymmetric total ring strain of ~33.0 kcal·mol⁻¹. This is intermediate between spiro[3.3]heptane (two cyclobutane rings; total ring strain ~53.0 kcal·mol⁻¹) and spiro[4.4]nonane (two cyclopentane rings; total ring strain ~13.0 kcal·mol⁻¹) [2]. The asymmetric strain distribution means the cyclobutane moiety of spiro[3.4]octane can undergo strain-release-driven reactivity (e.g., ring-opening) while the cyclopentane moiety provides conformational stability, a property not available in the symmetric homologues. This differential strain profile is particularly relevant for covalent inhibitor design where controlled ring-opening of the strained cyclobutane can form a covalent bond with a target nucleophile, while the cyclopentane maintains overall scaffold integrity.

Ring Strain Conformational Analysis Medicinal Chemistry

Molecular Weight Efficiency: Spiro[3.4]octan-5-amine Occupies the Ligand Efficiency Sweet Spot (MW 125) Among Spirocyclic Primary Amine Building Blocks

With a molecular weight of 125.21 g·mol⁻¹ , spiro[3.4]octan-5-amine falls within the optimal molecular weight range for fragment-based drug discovery (MW < 300, ideal fragment MW < 250). Among closely related spirocyclic primary amines, spiro[3.3]heptan-1-amine is lighter (MW 111.18, C₇H₁₃N) and spiro[4.4]nonan-1-amine is heavier (MW 139.2, C₉H₁₇N) [1]. The intermediate molecular weight of spiro[3.4]octan-5-amine provides a favorable balance: it is heavy enough to offer meaningful hydrophobic contacts with protein targets (via the cyclopentane ring) while remaining light enough to serve as an efficient fragment starting point. In fragment-based screening, every heavy atom contributes to binding affinity; the spiro[3.4]octane core delivers 8 non-hydrogen atoms (C₈N) compared to 7 (C₇N) for spiro[3.3]heptane and 9 (C₉N) for spiro[4.4]nonane, offering a graduated increase in molecular complexity and potential binding surface.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Analytical Documentation Completeness: NLT 98% Purity with Multi-Technique Characterization Supports Reproducible SAR Studies

Commercial sourcing of spiro[3.4]octan-5-amine from Synblock provides a purity specification of NLT 98% (Not Less Than 98%) with accompanying analytical documentation including MSDS, NMR, HPLC, and LC-MS data . This analytical package is comparable to that offered for spiro[3.3]heptan-1-amine (Synblock, NLT 98%) . Alternative vendors (Leyan, Sima-Lab) offer the compound at 95% purity. For rigorous structure-activity relationship (SAR) studies, a purity difference of 3 percentage points (95% vs. NLT 98%) can be significant: at 95% purity, up to 5% of the sample mass may consist of unidentified impurities that could act as potent agonism or antagonism artifacts in biological assays, potentially leading to false SAR interpretation. The availability of LC-MS and HPLC traces further enables in-house verification of compound identity and purity prior to critical biological experiments.

Procurement Decision Support Analytical Chemistry Quality Assurance

High-Impact Application Scenarios for Spiro[3.4]octan-5-amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Balanced LogP and Conformational Restriction

Spiro[3.4]octan-5-amine is the scaffold of choice for CNS lead optimization campaigns where lipophilicity must be carefully controlled to achieve blood-brain barrier penetration without excessive non-specific binding. Its LogP of 1.67 [1] occupies the CNS-permeable window, while the zero rotatable bonds ensure maximal conformational pre-organization for target engagement. Medicinal chemists developing dopamine D3 receptor antagonists, M4 muscarinic agonists, or sigma-1 receptor ligands—all therapeutic areas where spiro[3.4]octane-containing compounds have shown promise in patent literature [2]—should prioritize this scaffold over the more lipophilic spiro[4.4]nonane analogues to minimize off-target pharmacology related to hydrophobic promiscuity.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 125.21 g·mol⁻¹ [1], spiro[3.4]octan-5-amine meets all criteria for an ideal fragment library component: MW < 250, LogP < 3, zero rotatable bonds, and a single hydrogen bond donor/acceptor pair. Its intermediate position between spiro[3.3]heptan-1-amine (MW 111.18) and spiro[4.4]nonan-1-amine (MW 139.2) [2] allows fragment library designers to systematically vary scaffold size while maintaining the spirocyclic architecture. Procurement of NLT 98% purity material with full analytical documentation [1] ensures that fragment screening hits can be validated without confounding impurity effects, accelerating the fragment-to-lead timeline.

Covalent Inhibitor Design Leveraging Asymmetric Ring Strain

The asymmetric ring strain profile of spiro[3.4]octane—with a highly strained cyclobutane (26.5 kcal·mol⁻¹) adjacent to a relatively stable cyclopentane (6.5 kcal·mol⁻¹) [1]—makes spiro[3.4]octan-5-amine an attractive core for designing covalent inhibitors with controlled reactivity. The cyclobutane ring can be functionalized to act as a latent electrophile that undergoes strain-release ring-opening upon target binding, while the cyclopentane ring bearing the 5-amine maintains scaffold integrity and provides a vector for additional binding interactions. This application is not accessible with spiro[3.3]heptane (too strained; both rings may open non-selectively) or spiro[4.4]nonane (insufficient strain to drive selective covalent bond formation).

Stereochemical Probe Synthesis for Structure-Activity Relationship Studies

The regiochemically distinct position of the primary amine on the cyclopentane ring (5-position) versus the cyclobutane ring (1-position in spiro[3.4]octan-1-amine) [1] enables systematic SAR exploration of amine vector geometry. By comparing the biological activity of spiro[3.4]octan-5-amine-derived compounds with those derived from spiro[3.4]octan-1-amine (predicted ΔpKₐ ≈ +0.3 for the 5-isomer [2]), medicinal chemists can dissect the contributions of amine basicity, steric accessibility, and spatial orientation to target binding. This head-to-head regioisomeric comparison provides mechanistic insight that cannot be obtained from a single isomer alone, and the commercial availability of both isomers [3] facilitates parallel synthesis and testing.

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